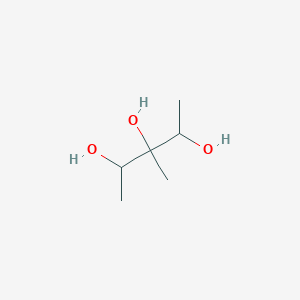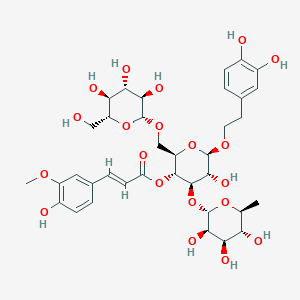
Jionoside A1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジオノサイドA1は、伝統的な中国薬草である地黄の根から単離されたフェニルプロパノイド配糖体です。この化合物は、免疫増強作用と神経保護作用で知られており、さまざまな科学研究分野で注目されています .
作用機序
ジオノサイドA1は、いくつかのメカニズムを通じてその効果を発揮します。
免疫増強: サイトカインの産生を刺激し、免疫細胞の活性を高めます。
生化学分析
Biochemical Properties
Jionoside A1 has been found to interact with Nix, a protein involved in mitophagy . Mitophagy is a process that removes damaged mitochondria, reducing cytotoxic damage and enhancing neurological recovery .
Cellular Effects
This compound has been shown to have protective effects on SH-SY5Y cells treated with H2O2 . It also promotes Nix-mediated mitophagy, which is crucial in ischemia-reperfusion injury in ischemic stroke .
Molecular Mechanism
The molecular mechanism of this compound involves promoting Nix-mediated mitophagy . This process helps to remove damaged mitochondria, reducing cytotoxic damage and enhancing neurological recovery .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not mentioned in the search results, it’s known that the compound has been used in treatment models like the oxygen-glucose deprivation/reperfusion (OGD-Rep) model and the right transient middle cerebral artery occlusion (tMCAO) model .
準備方法
合成経路と反応条件
ジオノサイドA1は通常、地黄の根から抽出されます。抽出プロセスにはいくつかの手順が含まれます。
粉砕: 根を細かい粉末に粉砕します。
溶媒抽出: 粉末をエタノールまたは酢酸エチルなどの溶媒で抽出します。
ろ過と濃縮: 抽出物をろ過し、減圧下で濃縮します。
工業的生産方法
ジオノサイドA1の工業的生産は、同様の抽出と精製の手順に従いますが、規模が大きくなります。高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して、高純度と収率を確保しています .
化学反応の分析
反応の種類
ジオノサイドA1は、以下を含むさまざまな化学反応を起こします。
酸化: キノンを形成するために酸化することができます。
還元: 還元反応により、より単純なフェノール化合物に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、さまざまなフェノール誘導体と配糖体が含まれ、これらは異なる生物学的活性を有する可能性があります .
科学研究への応用
ジオノサイドA1は、科学研究において幅広い用途があります。
化学: フェニルプロパノイド配糖体の研究における参照化合物として使用されます。
生物学: ジオノサイドA1は、免疫増強作用と、神経細胞を酸化ストレスから保護する能力について研究されています.
科学的研究の応用
Jionoside A1 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of phenylpropanoid glycosides.
類似化合物との比較
類似化合物
アクテオシド: 免疫増強作用と抗酸化作用が類似した、別のフェニルプロパノイド配糖体です。
エキナコシド: 神経保護作用と抗炎症作用で知られています。
ベルバスコシド: 抗酸化作用と抗炎症作用を示します.
独自性
ジオノサイドA1は、免疫増強作用と神経保護作用の特定の組み合わせが特徴です。過酸化水素処理SH-SY5Y細胞に対する中程度の保護効果は、他の類似化合物とは異なります .
特性
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-3-6-18(38)20(40)11-17)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-4-7-19(39)21(12-16)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPZTGRENZINFN-WEDRDYHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the potential therapeutic benefit of Jionoside A1 in ischemic stroke?
A1: Research suggests that this compound might help alleviate damage caused by ischemic stroke. A study using both in vitro (oxygen-glucose deprivation/reperfusion model) and in vivo (transient middle cerebral artery occlusion model) models of ischemic stroke demonstrated that this compound treatment reduced the severity of injury []. This protective effect is attributed to its ability to promote mitophagy, a process that removes damaged mitochondria from cells, thereby reducing further damage and promoting neurological recovery [].
Q2: How does this compound promote mitophagy in the context of ischemic stroke?
A2: While the research highlights the positive impact of this compound on mitophagy, the exact mechanism by which it achieves this effect is not fully elucidated within the provided abstracts []. Further research is needed to identify the specific molecular targets and pathways involved in this compound's promotion of mitophagy.
Q3: What is the origin of this compound and what other compounds is it often found with?
A3: this compound is a natural compound found in the roots of Rehmannia glutinosa, a herb used in traditional Chinese medicine [, , , ]. Analysis of Rehmannia glutinosa extracts reveals that this compound often occurs alongside other compounds, including purpureaside C, jionoside B1, acteoside, isoacteoside, and various other iridoid glycosides [, , , ]. This co-occurrence highlights the complex chemical composition of this traditional medicinal herb.
Q4: What analytical techniques are employed to identify and quantify this compound in plant extracts or formulations?
A4: High-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) is a key analytical technique used for characterizing this compound in complex mixtures like those derived from Rehmannia glutinosa []. This method provides high resolution separation of individual components, while mass spectrometry allows for accurate identification and quantification based on the compound's mass-to-charge ratio.
Q5: Beyond ischemic stroke, are there other potential applications for this compound being investigated?
A5: While the provided research focuses on the role of this compound in ischemic stroke, Rehmannia glutinosa extracts, which contain this compound, have been traditionally used for their immunosuppressive properties []. This suggests that this compound might possess potential in modulating immune responses, but further research is needed to explore this avenue.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2681847.png)

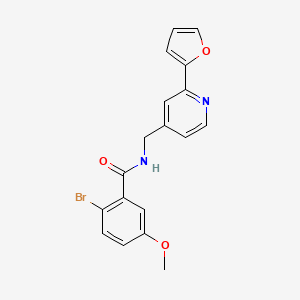
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2681851.png)
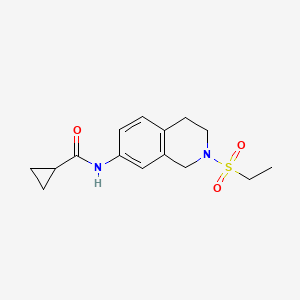

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2681858.png)
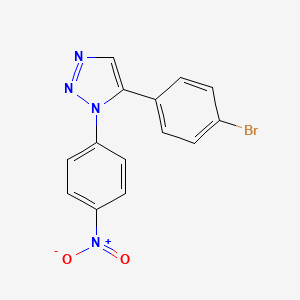
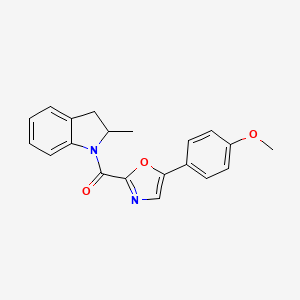
![(S)-2-Amino-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)propanoic acid hydrochloride](/img/structure/B2681863.png)
![4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide](/img/structure/B2681864.png)
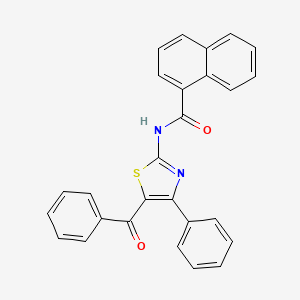
![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/new.no-structure.jpg)
